molecular formula C14H14ClNO3 B15171453 Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate CAS No. 917568-21-9

Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate

Cat. No.: B15171453
CAS No.: 917568-21-9
M. Wt: 279.72 g/mol
InChI Key: PSALXGSPXAXNCY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a chloroethyl group, a formyl group, and an ethyl ester group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the indole core, followed by the introduction of the chloroethyl and formyl groups. The final step involves esterification to introduce the ethyl ester group.

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Chloroethyl Group: The chloroethyl group can be introduced via nucleophilic substitution reactions, where an appropriate chloroethylating agent reacts with the indole derivative.

    Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent like DMF and POCl3.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols

Major Products Formed

    Oxidation: Ethyl 3-(2-chloroethyl)-6-carboxy-1H-indole-2-carboxylate

    Reduction: Ethyl 3-(2-chloroethyl)-6-hydroxymethyl-1H-indole-2-carboxylate

    Substitution: Ethyl 3-(substituted ethyl)-6-formyl-1H-indole-2-carboxylate

Scientific Research Applications

Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The formyl group can participate in various biochemical reactions, including enzyme inhibition and protein modification.

Comparison with Similar Compounds

Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 3-(2-bromoethyl)-6-formyl-1H-indole-2-carboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group, which can affect its reactivity and biological activity.

    Ethyl 3-(2-chloroethyl)-6-methyl-1H-indole-2-carboxylate: Similar structure but with a methyl group instead of a formyl group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Biological Activity

Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 586336-88-1
  • Molecular Formula: C_{12}H_{12}ClN O_{3}

The compound features a unique combination of functional groups that contribute to its reactivity and biological properties. The chloroethyl group is particularly noteworthy for its potential to form covalent bonds with biological molecules, leading to significant modifications in their function.

Enzyme Interactions

This compound has been shown to interact with various enzymes, notably:

  • Indoleamine 2,3-Dioxygenase (IDO): Inhibition of IDO may modulate immune responses, particularly in cancer therapy.
  • p38 MAP Kinase: Inhibition can lead to anti-inflammatory effects.

These interactions suggest that the compound could be a valuable tool in the development of therapeutic agents targeting these pathways.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling Pathways: It modulates pathways that are crucial for cellular communication and metabolism.
  • Gene Expression: Changes in transcription factor activity can lead to significant alterations in gene expression profiles.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Binding to Specific Biomolecules: The compound can bind to enzymes or receptors, leading to inhibition or activation.
  • Nucleophilic Addition Reactions: The formyl group participates in these reactions, while the chloro group may undergo substitution reactions.

This multifaceted mechanism highlights the compound's potential as a versatile agent in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated the potential anticancer activity of this compound. For instance, compounds derived from indole structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2314.98
Compound BHepG27.84
This compoundTBD

The exact IC50 values for this compound require further investigation but are anticipated to be comparable based on structural similarities with other active compounds.

Temporal and Dosage Effects

Research indicates that the biological effects of this compound vary with dosage:

  • Lower Doses: May exhibit therapeutic effects by modulating immune responses and inflammatory pathways.
  • Higher Doses: Could lead to toxic or adverse effects, including cellular damage.

This dosage-dependent behavior underscores the importance of careful dosing in therapeutic applications.

Properties

CAS No.

917568-21-9

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate

InChI

InChI=1S/C14H14ClNO3/c1-2-19-14(18)13-11(5-6-15)10-4-3-9(8-17)7-12(10)16-13/h3-4,7-8,16H,2,5-6H2,1H3

InChI Key

PSALXGSPXAXNCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)C=O)CCCl

Origin of Product

United States

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